4-Aminobenzamide
Overview
Description
Synthesis Analysis
The synthesis of 4-Aminobenzamide and its derivatives often involves acylation, catalytic hydrogenation, and co-crystallization processes. For instance, Mao Duo (2000) outlined a synthetic process achieving high yields through acylation and catalytic hydrogenation, using Raney Ni as a catalyst under optimal conditions, resulting in a total yield of 86.3% (Mao Duo, 2000). Similarly, Aakeröy, Beatty, and Lorimer (2006) demonstrated the synthesis of (N-pyridylmethylene)aminobenzamides, highlighting the importance of hydrogen-bond interactions for successful co-crystallization reactions (Aakeröy et al., 2006).
Molecular Structure Analysis
The molecular structure of 4-Aminobenzamide derivatives showcases a variety of hydrogen-bond interactions, indicating structural flexibility beneficial for co-crystallization. The study by Aakeröy et al. (2006) elucidates this by analyzing the crystal structures dominated by amide-py N–H…N and amide-carbonyl N–H…O hydrogen bonds, suggesting potential for the formation of diverse supramolecular architectures (Aakeröy et al., 2006).
Chemical Reactions and Properties
4-Aminobenzamide participates in various chemical reactions, leading to the formation of novel compounds with significant properties. For instance, Parua et al. (2017) reported a one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling, demonstrating 4-Aminobenzamide's reactivity and utility in synthesizing heterocyclic compounds (Parua et al., 2017).
Physical Properties Analysis
The physical properties of 4-Aminobenzamide, such as solubility and thermal behavior, have been thoroughly investigated. Ouyang et al. (2019) measured its solubility in various solvents at different temperatures, applying models to correlate temperature with solubility, thereby enhancing understanding of its dissolution behavior (Ouyang et al., 2019).
Chemical Properties Analysis
The chemical properties of 4-Aminobenzamide, including reactivity and interaction with other molecules, have significant implications for its applications. The reductive chemistry explored by Palmer et al. (1995) provides insights into the selective toxicity mechanisms relevant to hypoxic cells, highlighting the compound's potential in biomedical research (Palmer et al., 1995).
Scientific Research Applications
Anticonvulsant Properties
4-Aminobenzamide derivatives have been explored for their anticonvulsant effects. A study by Clark et al. (1984) synthesized a series of 4-aminobenzamides and evaluated their efficacy against seizures induced by electroshock and pentylenetetrazole in mice. They found that specific derivatives, such as 4-amino-N-amylbenzamide, demonstrated significant potency against maximal electroshock seizures (Clark et al., 1984). Similarly, Robertson et al. (1991) investigated a major metabolite of ameltolide, another potent anticonvulsant derived from 4-aminobenzamides, confirming its role in anticonvulsant activity (Robertson et al., 1991).
DNA Repair Mechanisms
4-Aminobenzamide, specifically 3-aminobenzamide, has been studied for its role in DNA repair processes. Cleaver et al. (1985) utilized 3-aminobenzamide to explore the regulatory role of poly(ADP-ribose) in DNA repair, although they highlighted the complexity of its effects at different concentrations (Cleaver et al., 1985). Bohr and Klenow (1981) observed that 3-aminobenzamide stimulated DNA repair in human lymphocytes, suggesting a differential impact on DNA repair mechanisms in various cell types (Bohr & Klenow, 1981).
Impact on Cellular Functions
Studies have shown that 4-aminobenzamide and its derivatives can influence various cellular functions. Malorni et al. (1994) investigated the effects of 3-aminobenzamide on cytoskeleton and substrate adhesion in NK cell-mediated killing, highlighting its ability to affect cell-to-cell interactions and cellular structures (Malorni et al., 1994). Morissette et al. (2005) assessed the effects of N-substituted 4-aminobenzamides on cellular processes such as DNA demethylation, apoptosis, and anti-inflammatory properties, demonstrating a wide range of cellular impacts (Morissette et al., 2005).
Radiosensitization and Chemotherapy Potentiation
3-Aminobenzamide has been studied for its ability to enhance the effects of radiation therapy and chemotherapy. Thraves et al. (1985) demonstrated that 3-aminobenzamide increased the radiosensitivity of human fibroblasts, suggesting its potential use in enhancing radiation therapy efficacy (Thraves et al., 1985). Additionally, Chen and Pan (2004) observed that 3-aminobenzamide potentiated the antitumor activity of cisplatin in mice, indicating its potential role in chemotherapy enhancement (Chen & Pan, 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-aminobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKYZXDTTPVVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7038814 | |
Record name | 4-Aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobenzamide | |
CAS RN |
2835-68-9 | |
Record name | 4-Aminobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2835-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Aminobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Aminobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=233920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Aminobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7038814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-aminobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-AMINOBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77722I6PAC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.